

Spectroscopic and Structural Elucidation of Leiocarposide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Leiocarposide | |
| Cat. No.: | B1674705 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide is a noteworthy phenolic bisglucoside first identified in Solidago virgaurea L., a plant with a history of use in traditional medicine. Structurally, it is a heterodimer of salicin esterified to a methoxy-hydroxy-benzoic acid.[1] This complex structure necessitates a comprehensive analytical approach for its full characterization, relying primarily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a detailed overview of the available spectroscopic data for **Leiocarposide** and outlines the typical experimental protocols for its isolation and analysis.

Chemical Structure and Properties

- Systematic Name: 2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzyl 2-hydroxy-3-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate[1]
- Molecular Formula: C27H34O16[1]
- Molecular Weight: 614.55 g/mol [1]
- Appearance: Solid powder[1]



Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of **Leiocarposide**. The predicted monoisotopic mass and data for common adducts are summarized below.

| Ion Species | Predicted m/z |
|-----------------------------------|---------------|
| [M+H] ⁺ | 615.19198 |
| [M+Na] ⁺ | 637.17392 |
| [M-H] ⁻ | 613.17742 |
| [M+NH ₄] ⁺ | 632.21852 |
| [M+K] ⁺ | 653.14786 |
| [M+HCOO] ⁻ | 659.18290 |
| Exact Mass | 614.1847 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR data are essential for the complete structural elucidation of **Leiocarposide**, allowing for the assignment of all protons and carbons in the molecule. While the definitive isolation and initial characterization of **Leiocarposide** were reported in the 1980s, the specific ¹H and ¹³C NMR chemical shift and coupling constant data are not readily available in publicly accessible online scientific databases.

For the purpose of this guide, a representative protocol for acquiring such data is provided in the Experimental Protocols section. The typical NMR analysis would involve a suite of experiments including:

- ¹H NMR: To identify the number and environment of protons.
- ¹³C NMR: To determine the number and type of carbon atoms.



- DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH,
 CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Experimental Protocols

The following sections describe a generalized yet detailed methodology for the isolation and spectroscopic analysis of **Leiocarposide** from a plant source like Solidago virgaurea.

Isolation and Purification of Leiocarposide

- Plant Material Collection and Preparation: Aerial parts of Solidago virgaurea are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is exhaustively extracted with methanol or a methanol/water mixture at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
 with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to
 remove non-polar and moderately polar compounds. The aqueous layer, containing the polar
 glycosides, is retained.
- Column Chromatography: The aqueous fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel. The column is eluted with a gradient of decreasingly polar solvents (e.g., water-methanol or chloroform-methanol mixtures).



Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
 Leiocarposide, as identified by thin-layer chromatography (TLC), are pooled and further
 purified by preparative HPLC on a C18 column using a water/acetonitrile or water/methanol
 gradient to yield pure Leiocarposide.

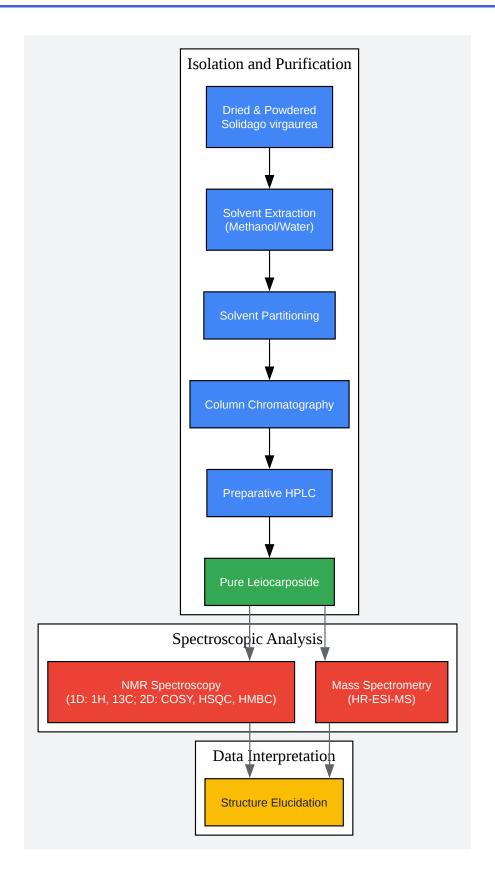
Spectroscopic Analysis

- Sample Preparation: A sample of pure **Leiocarposide** (typically 5-10 mg for NMR) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. For high-resolution mass spectrometry, a dilute solution in a suitable solvent (e.g., methanol) is prepared.
- NMR Spectroscopy:
 - Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H and ¹³C NMR: Standard 1D ¹H and ¹³C{¹H} spectra are acquired.
 - 2D NMR: A suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are performed to enable complete and unambiguous assignment of all proton and carbon signals.
- Mass Spectrometry:
 - Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
 - Analysis: Data is acquired in both positive and negative ion modes to observe different adducts and confirm the molecular weight and elemental composition.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Leiocarposide**.





Click to download full resolution via product page

Caption: Workflow for Isolation and Structural Elucidation of Leiocarposide.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A new phenolic glycoside from the aerial parts of Solidago canadensis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Leiocarposide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674705#spectroscopic-data-nmr-ms-of-leiocarposide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com